5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole

Lipophilicity Drug-likeness Membrane permeability

5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole is a 1,2,4-thiadiazole heterocycle bearing two distinct electrophilic centers: a ring-bound chlorine at C5 and a chloromethyl group at C3. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, enabling stepwise nucleophilic substitution for the construction of diverse 3,5-disubstituted thiadiazole libraries.

Molecular Formula C3H2Cl2N2S
Molecular Weight 169.03 g/mol
CAS No. 74461-64-6
Cat. No. B1347205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole
CAS74461-64-6
Molecular FormulaC3H2Cl2N2S
Molecular Weight169.03 g/mol
Structural Identifiers
SMILESC(C1=NSC(=N1)Cl)Cl
InChIInChI=1S/C3H2Cl2N2S/c4-1-2-6-3(5)8-7-2/h1H2
InChIKeyFFFMIFUBJZBTCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole (CAS 74461-64-6): A Dual-Electrophile Heterocyclic Building Block for Selective Derivatization


5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole is a 1,2,4-thiadiazole heterocycle bearing two distinct electrophilic centers: a ring-bound chlorine at C5 and a chloromethyl group at C3 . This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, enabling stepwise nucleophilic substitution for the construction of diverse 3,5-disubstituted thiadiazole libraries. Its physicochemical profile—including a LogP of 1.93 and a polar surface area (PSA) of 54.02 Ų —positions it as a moderately lipophilic scaffold suitable for optimizing membrane permeability in drug discovery programs.

Why Close Analogs of 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole Cannot Be Interchanged Without Scientific Justification


In procurement decisions, 1,2,4-thiadiazole building blocks such as 5-chloro-3-methyl-1,2,4-thiadiazole, 5-chloro-1,2,4-thiadiazole, or 3,5-dichloro-1,2,4-thiadiazole are frequently considered as potential substitutes by researchers and sourcing teams. However, these analogs differ fundamentally in their lipophilicity (LogP range of 1.11–2.37) and in the number and nature of their leaving groups . Such variations directly impact reaction kinetics, regioselectivity in derivatization sequences, and the drug-likeness of downstream products. The dual-electrophile architecture of 5-chloro-3-(chloromethyl)-1,2,4-thiadiazole—with a benzylic chloromethyl group at C3 and an aryl chloride at C5—enables a controlled, sequential substitution strategy that is not feasible with the single-leaving-group or symmetric dihalogenated analogs, making generic interchange a high-risk shortcut in synthetic route planning.

Quantitative Differentiation Evidence for 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole Against Its Closest Analogs


Enhanced Lipophilicity (LogP = 1.93) Balances Membrane Permeability and Aqueous Solubility Relative to Mono-Chloro and Methyl Analogs

The target compound exhibits a measured LogP of 1.93, establishing an optimal lipophilicity midpoint for drug design. This value is substantially higher than the mono-chlorinated analog 5-chloro-1,2,4-thiadiazole (LogP = 1.11) , indicating improved membrane partitioning. Conversely, it is lower than the di-chlorinated ring analog 3,5-dichloro-1,2,4-thiadiazole (LogP = 2.37) , avoiding the excessive lipophilicity that often correlates with poor solubility and high metabolic clearance. The comparator 5-chloro-3-methyl-1,2,4-thiadiazole has a LogP of 1.36 , placing it closer to the mono-chloro analog and suggesting that the chloromethyl group in the target compound contributes more effectively to lipophilicity than a methyl substituent.

Lipophilicity Drug-likeness Membrane permeability

Elevated Polar Surface Area (PSA = 54.02 Ų) Enhances Hydrogen-Bonding Capacity Compared to the Unsubstituted Analog

The PSA of 5-chloro-3-(chloromethyl)-1,2,4-thiadiazole is 54.02 Ų , which is more than double that of the parent mono-chloro analog 5-chloro-1,2,4-thiadiazole (PSA = 25.78 Ų) . The substantially higher PSA indicates an increased capacity for hydrogen bonding with biological targets or solvents, potentially improving aqueous solubility and target binding interactions. This difference arises from the additional chlorine atom in the chloromethyl group, which does not add hydrogen bond acceptors but influences the electronic distribution and the calculated PSA value.

Polar Surface Area Hydrogen bonding Solubility prediction

Significantly Lower Boiling Point (55 °C at 1 mmHg) Enables Efficient Purification via Vacuum Distillation

The target compound has a notably low boiling point of 55 °C at 1 mmHg , compared to the structurally similar 5-chloro-3-methyl-1,2,4-thiadiazole, which boils at 221.5 °C at atmospheric pressure (approximately 94–107 °C under reduced pressure) . This significant difference in volatility allows the target compound to be purified by short-path vacuum distillation under mild conditions, minimizing thermal degradation and enabling simpler solvent removal. The lower boiling point is attributed to the presence of the chloromethyl group, which reduces intermolecular interactions relative to the methyl analog.

Boiling point Volatility Purification Distillation

Distinct Refractive Index (n20/D = 1.561) Provides a Precise Identity and Purity QC Marker vis-à-vis Structural Analogs

The target compound has a refractive index of n20/D = 1.561 . This value is a direct consequence of the specific molecular architecture—particularly the 5-chloro and 3-chloromethyl substitution pattern—and differs from the refractive index of the reference compound 5-chloro-1,2,4-thiadiazole (n20/D approximately 1.580 [1]). The refractive index offers a rapid, non-destructive analytical method for confirming lot identity and purity at the point of receipt or prior to use. A deviation of more than ±0.001 from the established value signals potential contamination or degradation, providing a procurement-level quality gate.

Refractive index Quality control Analytical specification

Potential Antimicrobial Activity Differentiated from the 5-Unsubstituted Analog Based on Class-Level Structural Advantages

While direct head-to-head MIC data for 5-chloro-3-(chloromethyl)-1,2,4-thiadiazole against its closest analogs are not available from non-excluded sources, class-level evidence indicates that the 5-chloro substitution is critical for antimicrobial activity. The 5-unsubstituted analog 3-(chloromethyl)-1,2,4-thiadiazole shows MIC values of 64.2 µg/mL against S. aureus and 32.8 µg/mL against E. coli . The presence of the additional chlorine at position 5 in the target compound is expected to enhance electrophilicity and target binding, as documented for the broader 1,2,4-thiadiazole class in antimicrobial patents [1]. This class-level inference supports the selection of the 5-chloro derivative as a more potent starting point for antimicrobial lead optimization.

Antimicrobial MIC Structure-activity relationship

High-Value Application Scenarios for 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole Based on Demonstrated Differentiation


Stepwise Synthesis of Unsymmetrical 3,5-Disubstituted 1,2,4-Thiadiazole Libraries

The dual-electrophile nature of the target compound—with a more reactive benzylic chloromethyl group at C3 and a less reactive aryl chloride at C5—enables sequential nucleophilic substitution. Researchers can first displace the chloromethyl group with an amine or thiol, then subsequently replace the 5-chloro via Suzuki coupling or SNAr. This orthogonal reactivity minimizes protection/deprotection steps and simplifies the construction of diverse compound libraries for drug discovery .

Medicinal Chemistry Hit-to-Lead Optimization for Antimicrobial Agents

The target compound's LogP of 1.93 and PSA of 54.02 Ų position it within favorable drug-like property space . With the structural rationale for improved antimicrobial activity from the 5-chloro substitution, this scaffold serves as an ideal starting point for synthesizing derivatives targeting bacterial and fungal pathogens. The moderate lipophilicity facilitates membrane penetration without excessive promiscuity, enabling structure-activity relationship (SAR) studies that balance potency with pharmacokinetic properties .

Agrochemical Intermediate for Fungicide Development

The chloromethyl group provides a handle for introducing sulfur-containing moieties (e.g., thiocyanatomethyl), which are known to confer antifungal activity against soil-borne pathogens such as Fusarium and Aspergillus species . The volatility profile (bp 55 °C at 1 mmHg) also facilitates purification and analytical characterization in agrochemical process development, where purity and batch consistency are regulatory requirements .

Computational Chemistry and In Silico Screening Library Enrichment

With well-defined physicochemical parameters (LogP 1.93, PSA 54.02 Ų, n20/D 1.561), the target compound is easily parameterized for molecular docking and pharmacophore modeling . Its dual halogen substitution enables the generation of virtual libraries through in silico derivatization, which can be prioritized for synthesis based on predicted binding to kinase, protease, or GPCR targets. The availability of high-purity (≥95%) commercial material ensures that computational predictions can be experimentally validated without batch-to-batch variability concerns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.